molecular formula C8H15N3 B13955571 1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanamine

1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanamine

Cat. No.: B13955571
M. Wt: 153.22 g/mol
InChI Key: PGSSRHAWLYDHOZ-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanamine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanamine typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with N-methylethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and metabolic pathways. Additionally, the compound can interact with nucleic acids and proteins, affecting their structure and function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ethyl-1H-imidazol-2-yl)methanol
  • 2-(1-methyl-1H-imidazol-2-yl)-ethanol
  • 1-(1H-imidazol-2-yl)ethanone

Uniqueness

1-(1-ethyl-1H-imidazol-2-yl)-N-methylethanamine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1-(1-ethylimidazol-2-yl)-N-methylethanamine

InChI

InChI=1S/C8H15N3/c1-4-11-6-5-10-8(11)7(2)9-3/h5-7,9H,4H2,1-3H3

InChI Key

PGSSRHAWLYDHOZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C(C)NC

Origin of Product

United States

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